molecular formula C16H14N2O B4979670 5-(phenoxymethyl)-3-phenyl-1H-pyrazole

5-(phenoxymethyl)-3-phenyl-1H-pyrazole

Cat. No.: B4979670
M. Wt: 250.29 g/mol
InChI Key: FXFYRCBAZQCTRN-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-3-phenyl-1H-pyrazole is a pyrazole-based chemical scaffold offered for investigative purposes in medicinal chemistry and drug discovery. Pyrazole derivatives are a significant class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, which may include anti-inflammatory, anticancer, antiviral, and antifungal properties . Researchers value this core structure for its potential as a key intermediate in developing novel bioactive molecules; for instance, recent studies have shown that certain pyrazole-carbothioamide derivatives exhibit promising antifungal activity against Candida species . The phenoxymethyl and phenyl substituents on the pyrazole core provide a versatile framework for structural diversification and structure-activity relationship (SAR) studies. The synthesis of such compounds typically involves cyclocondensation reactions, such as between hydrazine derivatives and 1,3-dicarbonyl systems or their equivalents . This compound is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(phenoxymethyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-3-7-13(8-4-1)16-11-14(17-18-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFYRCBAZQCTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of 5 Phenoxymethyl 3 Phenyl 1h Pyrazole

Spectroscopic Methodologies for Comprehensive Structural Assignment

A multi-pronged spectroscopic approach is essential for the unambiguous structural assignment of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a complete and robust characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For this compound, a full suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space correlations.

In solution, due to the potential for rapid proton exchange (tautomerism), the observed NMR signals can be an average of the two possible tautomers (3-phenyl and 5-phenyl). Low-temperature NMR studies can slow this exchange, potentially allowing for the observation of both distinct tautomers. fu-berlin.de

Two-dimensional (2D) NMR techniques are indispensable for the complete assignment of the complex spectra expected for this molecule.

HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) C-H correlations, which helps in piecing together the molecular framework. For instance, HMBC would show correlations from the CH₂ protons of the phenoxymethyl (B101242) group to the C5 carbon of the pyrazole (B372694) ring and the ipso-carbon of the phenoxy ring.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for example, within the phenyl and phenoxy rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is vital for determining the preferred conformation of the phenoxymethyl side chain relative to the pyrazole ring.

Solid-State NMR (SS-NMR) , particularly Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a critical technique for studying the structure in the solid state, where molecular motion is restricted. This method can definitively identify the predominant tautomer in the crystalline form by observing the distinct chemical shifts of the pyrazole ring carbons (C3 and C5). beilstein-journals.orgnih.gov For pyrazoles, the carbon atom bearing a substituent is known to have a different chemical shift depending on whether it is at the C3 or C5 position relative to the NH proton. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Tautomers of this compound in the Solid State

Carbon Atom3-Phenyl Tautomer (Predicted ppm)5-Phenyl Tautomer (Predicted ppm)
C3~150-152~140-142
C4~103-106~105-108
C5~141-143~151-153
-CH₂-~65-70~65-70

Note: These are predicted values based on data from analogous substituted pyrazoles. Actual values may vary.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule. nih.govglobalresearchonline.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) bridge appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region. A key feature would be the C-O-C stretching vibrations of the ether linkage, which typically give rise to strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. nih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on less polar, more symmetric vibrations. The aromatic ring stretching vibrations are often strong in the Raman spectrum.

Table 2: Key Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
N-H Stretch3100-3300 (broad)FT-IR
Aromatic C-H Stretch3000-3100FT-IR, Raman
Aliphatic C-H Stretch2850-2960FT-IR, Raman
C=N / C=C Ring Stretch1400-1600FT-IR, Raman
C-O-C Asymmetric Stretch1200-1250FT-IR
C-O-C Symmetric Stretch1000-1050FT-IR

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govmdpi.com For this compound, with a molecular formula of C₁₆H₁₄N₂O, the expected exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be able to measure the mass of the molecular ion ([M+H]⁺) to within a few parts per million (ppm) of the theoretical value, thus unequivocally confirming the molecular formula. researchgate.netmdpi.com

Table 3: High-Resolution Mass Spectrometry Data

SpeciesMolecular FormulaCalculated Exact MassObserved Mass (Hypothetical)
[M+H]⁺C₁₆H₁₅N₂O⁺251.1184251.1182

X-ray Crystallography and Solid-State Structural Investigations of this compound

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov For this compound, an X-ray crystal structure would unambiguously determine:

The dominant tautomeric form present in the crystal lattice. fu-berlin.de

The conformation of the phenoxymethyl group relative to the pyrazole ring.

The planarity of the pyrazole and phenyl rings and the dihedral angle between them. In related structures, the phenyl and pyrazole rings are often twisted with respect to each other. nih.gov

The nature of intermolecular interactions , such as hydrogen bonding (N-H···N) between pyrazole rings, which often leads to the formation of dimers or catemeric chains, and potential π-π stacking interactions between the aromatic rings. nih.gov

Based on crystal structures of analogous compounds like 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, one can anticipate significant twisting between the various ring systems within the molecule. nih.gov

Tautomeric Equilibria and Isomerism in this compound Systems

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles. nih.gov this compound can exist as two distinct tautomers: the 3-phenyl-5-(phenoxymethyl) isomer and the 5-phenyl-3-(phenoxymethyl) isomer.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents and the solvent. Generally, in solution, there is a dynamic equilibrium between the two forms. Studies on 3(5)-phenylpyrazoles have shown that the equilibrium often favors the 3-phenyl tautomer. fu-berlin.de The presence of the electron-donating phenoxymethyl group at the 5-position is expected to influence this equilibrium. The determination of the tautomeric ratio in solution can be achieved through integration of signals in low-temperature NMR spectra where the proton exchange is slow. fu-berlin.de In the solid state, one tautomer typically predominates, as can be confirmed by SS-NMR and X-ray crystallography. beilstein-journals.org

Conformational Landscape and Rotational Isomerism of the Phenoxymethyl Moiety

The flexibility of the phenoxymethyl group introduces additional conformational complexity. The molecule has two key rotatable single bonds: the C5-CH₂ bond and the CH₂-O bond. Rotation around these bonds gives rise to different rotational isomers (rotamers).

The preferred conformation will be the one that minimizes steric hindrance. For instance, steric clashes between the phenoxy group and the N1-H of the pyrazole ring or the adjacent phenyl group at C3 could influence the rotational barrier and the populated conformational states. The dihedral angles defining the orientation of the phenoxymethyl group can be precisely determined by X-ray crystallography in the solid state. In solution, advanced NMR techniques like NOESY can provide evidence for the time-averaged proximity of different parts of the molecule, shedding light on the preferred conformation. Computational modeling (DFT) is also a valuable tool for mapping the potential energy surface and identifying low-energy conformers.

Reactivity and Mechanistic Studies of 5 Phenoxymethyl 3 Phenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is generally activated towards electrophilic aromatic substitution due to its electron-rich nature. The position of substitution is highly regioselective, primarily occurring at the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole nucleus. researchgate.netglobalresearchonline.netnih.gov The phenyl group at C3 and the phenoxymethyl (B101242) group at C5 are expected to influence the reactivity of the pyrazole ring, though the C4 position remains the most probable site for electrophilic attack.

Nitration: The nitration of phenyl-substituted pyrazoles typically occurs at the C4 position of the pyrazole ring when using nitrating agents like nitric acid in acetic anhydride. rsc.orgnih.gov However, under stronger acidic conditions, such as a mixture of nitric acid and sulfuric acid, nitration can occur on the phenyl ring, usually at the para-position. nih.gov For 5-(phenoxymethyl)-3-phenyl-1H-pyrazole, it is anticipated that nitration would preferentially occur at the C4 position of the pyrazole ring under milder conditions.

Sulfonation: The sulfonation of arylpyrazoles also demonstrates regioselectivity. Using oleum, 1-phenylpyrazole (B75819) is sulfonated primarily at the para-position of the phenyl group. pharmaguideline.com In contrast, treatment with chlorosulfuric acid in chloroform (B151607) leads to sulfonation at the C4 position of the pyrazole ring. pharmaguideline.com For the title compound, similar directional effects depending on the sulfonating agent are expected.

Halogenation: Halogenation of pyrazoles with reagents like N-halosuccinimides (NXS) in solvents such as carbon tetrachloride or water proceeds efficiently to yield 4-halopyrazoles. researchgate.net This method is known for its mild conditions and high yields. researchgate.net Therefore, this compound is expected to undergo halogenation at the C4 position.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a common electrophilic substitution reaction for pyrazoles. researchgate.netgoogle.comresearchgate.net This reaction typically occurs at the C4 position, leading to the formation of 4-formylpyrazole derivatives. researchgate.netgoogle.comresearchgate.net It is highly probable that this compound would react with the Vilsmeier reagent (POCl₃/DMF) to yield this compound-4-carbaldehyde.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

ReactionReagentPredicted ProductReference(s)
NitrationHNO₃/Ac₂O4-Nitro-5-(phenoxymethyl)-3-phenyl-1H-pyrazole rsc.orgnih.gov
SulfonationChlorosulfuric acidThis compound-4-sulfonic acid pharmaguideline.com
BrominationNBS4-Bromo-5-(phenoxymethyl)-3-phenyl-1H-pyrazole researchgate.net
Vilsmeier-HaackPOCl₃/DMFThis compound-4-carbaldehyde researchgate.netgoogle.comresearchgate.net

Nucleophilic Attack and Ring Opening Reactions

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack. However, such reactions can occur under specific conditions, particularly with strong nucleophiles or when the pyrazole ring is activated by electron-withdrawing groups. In the presence of a strong base, deprotonation at C3 can lead to ring-opening. researchgate.netpharmaguideline.com

For this compound, the phenoxymethyl group at C5 could potentially be a site for nucleophilic substitution, where the phenoxy group acts as a leaving group. However, the stability of the phenoxide ion would make this a challenging transformation requiring harsh conditions.

Ring-opening of the pyrazole nucleus itself is a known, though not common, reaction. Theoretical studies on pyrazaboles, which contain a B-N-N-B core with pyrazole rings, have shown that ring-opening can be initiated by nucleophilic attack of amines. globalresearchonline.netnih.govresearchgate.net This suggests that under specific circumstances, the pyrazole ring in the title compound could be susceptible to cleavage by potent nucleophiles.

Metal Complexation and Coordination Chemistry of this compound

Pyrazoles are excellent ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions. researchgate.netnih.govresearchgate.netsaudijournals.comnih.gov The coordination typically occurs through the sp²-hybridized nitrogen atom (N2). The NH group of the pyrazole can also be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers. nih.govmdpi.com

In this compound, the pyridinic nitrogen (N2) is the primary site for coordination with metal ions. The oxygen atom of the phenoxymethyl group could also participate in chelation, leading to the formation of a stable five-membered chelate ring with a metal center. This would make the title compound a potential bidentate ligand. The formation of such complexes would depend on the nature of the metal ion, the solvent, and the reaction conditions.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal IonsReference(s)
MonodentateN2Various transition metals (e.g., Fe, Cu, Zn, Cd) researchgate.netresearchgate.netsaudijournals.com
Bidentate (Chelating)N2, O (ether)Transition metals favoring five-membered chelate ringsInferred
Bridging (as pyrazolate)N1, N2Dimeric or polymeric metal complexes nih.govmdpi.com

Oxidative and Reductive Transformations

The pyrazole ring is generally stable towards oxidation due to its aromatic character. globalresearchonline.net However, the substituents on the ring can undergo oxidation. For instance, the phenyl group could be oxidized under strong oxidizing conditions, although this would likely lead to degradation of the molecule. The phenoxymethyl ether linkage is also relatively stable to oxidation. Phenylpyrazole insecticides like fipronil (B1672679) undergo metabolic oxidation of their substituents. nih.govosu.edu

Reduction of the pyrazole ring is more readily achievable. Catalytic hydrogenation of pyrazoles can lead to the formation of pyrazolines and subsequently pyrazolidines. globalresearchonline.netgoogle.comgoogle.com The specific conditions of the hydrogenation (catalyst, pressure, temperature) would determine the extent of reduction. The phenyl group can also be reduced to a cyclohexyl group under more forcing hydrogenation conditions.

Electrochemical studies on substituted pyrazoles have shown that they can undergo both oxidation and reduction processes. researchgate.net The oxidation is typically an irreversible one-electron process, while reduction can involve one or two electrons depending on the substituents. researchgate.net The electrochemical behavior of this compound would be influenced by the electron-donating and -withdrawing nature of its substituents.

Reaction Kinetics and Thermodynamic Considerations in Derivatives of this compound

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the reaction mechanisms and predict the reactivity of pyrazole derivatives. researchgate.netnih.goveurasianjournals.comrsc.org These studies can elucidate the transition states and activation energies for various reactions, providing a theoretical basis for understanding reaction kinetics. For example, computational studies on the proton transfer and tautomerism of substituted pyrazoles have revealed the influence of substituents on the stability of different tautomeric forms. nih.gov

The kinetics of pyrazole formation, such as the Knorr synthesis, have been studied to understand the reaction mechanism and the effect of substituents on the rate of reaction. researchgate.net Thermodynamic parameters like the enthalpy of formation have been determined for N-substituted pyrazoles, providing data on their relative stabilities. acs.org A study on the synthesis of a similar compound, 5-((4-(tert-butyl)phenoxy)methyl)-3-phenylpyrazole, highlighted the importance of kinetic versus thermodynamic control in directing the reaction pathway towards either pyrazole or furan (B31954) formation. nih.gov This indicates that the reaction conditions can be finely tuned to favor the desired product.

Biological Activities and Mechanistic Insights in Vitro and Theoretical Studies

Structure-Activity Relationship (SAR) Studies of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, SAR studies focus on understanding the impact of modifying different parts of the molecule.

The biological activity of pyrazole (B372694) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring and its appended functionalities. In the case of this compound, the phenyl group at the 3-position and the phenoxymethyl (B101242) group at the 5-position are key determinants of its interaction with biological targets.

Research on related 5-phenyl-1H-pyrazole derivatives has highlighted the importance of the phenyl ring for various biological activities, including kinase inhibition. For instance, a series of 5-phenyl-1H-pyrazole derivatives have been evaluated as potential inhibitors of the BRAFV600E kinase, a key player in the RAF-MEK-ERK signaling pathway that is often dysregulated in cancer. rsc.orgnih.gov In these studies, modifications to the phenyl ring and substitutions at other positions on the pyrazole core significantly impacted inhibitory potency.

For example, in a series of pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), the introduction of different aryl groups significantly affected inhibitory potency. nih.gov This underscores the critical role of the nature of the aromatic substituent in determining biological activity.

ScaffoldVariationObserved Biological TrendReference
5-phenyl-1H-pyrazoleSubstitution on the N1-benzyl group and urea (B33335) moietyPotent BRAFV600E inhibition, with a bromo-hydroxybenzyl group showing high potency. rsc.org
5-phenyl-1H-pyrazoleNiacinamide moiety introductionExhibited significant BRAF(V600E) inhibitory activity. nih.gov
4-arylazo-3,5-diamino-1H-pyrazolePosition of fluorine on the aryl ringOrtho-fluorine substitution led to the highest activity in reducing c-di-GMP levels. nih.gov
Pyrazole azabicyclo[3.2.1]octane sulfonamidesAlkyl substitution on the pyrazole ring3,5-dialkyl substitution was important for NAAA inhibitory activity. acs.org

The arrangement of substituents around the pyrazole core is a critical factor in determining biological activity, a concept known as positional isomerism. The tautomeric nature of the N-unsubstituted pyrazole ring means that 3- and 5-substituted pyrazoles can exist as interconverting isomers. mdpi.com This is a crucial consideration in SAR studies, as the observed biological activity may be the result of one or both tautomers.

In the case of this compound, the presence of distinct substituents at the 3 and 5 positions makes the molecule asymmetric. The biological activity can differ significantly if the positions of the phenyl and phenoxymethyl groups were to be swapped. The relative orientation of these groups in the three-dimensional space of a biological target's binding site is a key determinant of binding affinity and subsequent biological response.

Studies on 3,5-disubstituted pyrazoles have consistently shown that the specific placement of substituents is vital for activity. For instance, the regioselective synthesis of 3,5-disubstituted pyrazoles is a significant area of research, as different isomers can exhibit markedly different pharmacological properties. nih.govnih.gov The crystal structure of a related compound, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, provides insight into the spatial arrangement of the phenoxy and phenyl rings relative to the pyrazole core, which is crucial for understanding its potential interactions with biomolecules. nih.gov

Mechanistic Investigations of In Vitro Biological Activities

Understanding the mechanism of action at the molecular level is paramount for the development of any new therapeutic agent. For this compound, mechanistic studies aim to identify the specific enzymes, receptors, or cellular pathways it modulates.

The pyrazole scaffold is a well-established pharmacophore for enzyme inhibitors. Various pyrazole derivatives have been shown to inhibit a range of enzymes, including kinases and cyclooxygenases (COX).

Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. As previously mentioned, derivatives of 5-phenyl-1H-pyrazole have shown promise as BRAFV600E inhibitors. rsc.orgnih.gov The mechanism of inhibition typically involves the pyrazole derivative binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. Molecular docking studies on these compounds have helped to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the inhibitor-enzyme complex. nih.gov It is plausible that this compound could also function as a kinase inhibitor, with the phenoxymethyl group potentially occupying a specific pocket within the kinase domain.

Cyclooxygenase (COX) Inhibition: Certain pyrazole derivatives are known for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes (COX-1 and COX-2). researchgate.net These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. The SAR of pyrazole-based COX inhibitors often highlights the importance of specific substituents for achieving high potency and selectivity.

Enzyme TargetPyrazole ScaffoldKey FindingsReference
BRAFV600E Kinase5-phenyl-1H-pyrazole derivativesIdentification of potent inhibitors with IC50 values in the sub-micromolar range. rsc.orgnih.gov
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)Pyrazole azabicyclo[3.2.1]octane sulfonamidesDiscovery of a novel class of non-covalent inhibitors. acs.org
Xanthine OxidasePyrimidin-5-one analogues (related heterocyclic system)Identification of inhibitors more potent than the standard drug allopurinol. researchgate.net
Cyclooxygenase (COX)Pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivativesDiscovery of novel COX-1 and COX-2 inhibitors. researchgate.net

While specific receptor binding studies for this compound are limited, the general principles of ligand-target interactions can be applied. The phenyl and phenoxymethyl groups provide opportunities for various non-covalent interactions within a receptor binding pocket, including:

π-π stacking: The aromatic rings can interact with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Hydrophobic interactions: The non-polar regions of the molecule can interact with hydrophobic pockets in the receptor.

Hydrogen bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, and if an N-H tautomer is present, it can act as a hydrogen bond donor. The oxygen atom of the phenoxymethyl group can also act as a hydrogen bond acceptor.

Theoretical molecular docking studies are invaluable tools for predicting these interactions and for generating hypotheses about the binding mode of a ligand to its target receptor. nih.gov

The ultimate biological effect of a compound is often the result of its modulation of complex cellular pathways. Pyrazole derivatives have been shown to influence key cellular processes such as apoptosis (programmed cell death) and cell proliferation.

Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer drugs. A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to inhibit the growth of A549 lung cancer cells and induce apoptosis. nih.gov Similarly, certain 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, which share the 3-phenyl-1H-pyrazole core, were shown to suppress A549 lung cancer cell growth through cell cycle arrest and autophagy. researchgate.net These findings suggest that the 3-phenyl-1H-pyrazole scaffold can serve as a platform for the development of agents that modulate cell death pathways.

Cell Proliferation Pathways: As discussed in the context of kinase inhibition, the ability of pyrazole derivatives to inhibit kinases in pathways like the RAF-MEK-ERK cascade directly impacts cell proliferation. rsc.org By blocking these signaling pathways, such compounds can halt uncontrolled cell growth, a hallmark of cancer.

Antiproliferative Activity against In Vitro Cell Lines

Direct studies detailing the antiproliferative activity of this compound against specific in vitro cell lines were not identified in the conducted search. However, the broader class of 5-phenyl-1H-pyrazole derivatives has been a subject of interest in anticancer research. For instance, various analogues have been synthesized and evaluated as potential inhibitors of BRAFV600E, a protein implicated in some cancers. rsc.orgnih.gov One study on novel 5-phenyl-1H-pyrazole derivatives containing a niacinamide moiety identified a compound with potent inhibitory activity against BRAFV600E and significant antiproliferative effects against WM266.4 and A375 melanoma cell lines. nih.gov Another study on diphenyl pyrazole-chalcone derivatives reported moderate to significant anticancer activity against a panel of 14 cancer cell lines, with some compounds showing selective high percentage inhibition against HNO-97 cells. nih.gov These findings suggest that the 5-phenyl-1H-pyrazole scaffold can be a promising framework for the development of antiproliferative agents, though specific data for the phenoxymethyl substituted variant is absent.

Antimicrobial Modalities (Antibacterial, Antifungal, Antiviral)

No specific studies were found that evaluated the antibacterial, antifungal, or antiviral activities of this compound. The pyrazole nucleus is known to be a versatile scaffold in the development of antimicrobial agents. For example, a series of novel diphenyl pyrazole-chalcone derivatives were assessed for their antimicrobial activities and showed moderate to potent effects against both Gram-positive (MRSA) and Gram-negative (Escherichia coli) bacteria. nih.gov Another study on pyrazolone (B3327878) derivatives reported that some of the synthesized compounds were potent against various bacteria and fungi. naturalspublishing.com These examples highlight the potential of the pyrazole core in antimicrobial drug discovery, but specific data for this compound is not available.

In Vitro Efficacy and Potency Evaluations of this compound Analogues

There is a lack of publicly available research that specifically details the in vitro efficacy and potency of analogues of this compound. Structure-activity relationship (SAR) studies on broader classes of pyrazole derivatives are more common. For instance, in a study of 5-phenyl-1H-pyrazole derivatives as BRAFV600E inhibitors, a 3D-QSAR study was performed to explore the binding modes and structure-activity relationships of the synthesized derivatives. nih.gov Such studies are crucial for optimizing the potency and selectivity of lead compounds but have not been specifically reported for analogues of this compound.

Polypharmacology and Multi-Targeting Potential of Pyrazole Derivatives

While the concept of polypharmacology, where a single compound interacts with multiple targets, is a significant area of drug discovery, there is no specific information available regarding the multi-targeting potential of this compound. The pyrazole scaffold itself is recognized for its ability to be incorporated into molecules that can act on multiple biological targets. The diverse biological activities reported for various pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that this chemical class has the potential for polypharmacology. rsc.orgnih.gov However, without specific experimental data, the multi-targeting potential of this compound remains speculative.

Computational Chemistry and Molecular Modeling of 5 Phenoxymethyl 3 Phenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule is key to its reactivity. numberanalytics.comlibretexts.orgacs.org Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's ability to donate or accept electrons. numberanalytics.comlibretexts.org For pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is typically located over a similar region, suggesting where nucleophilic attacks are most likely to occur.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.com A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. numberanalytics.com For pyrazole derivatives with aromatic substituents, this gap is influenced by the nature and position of these groups. In the case of this compound, the presence of both phenyl and phenoxymethyl (B101242) groups is expected to modulate the electronic properties and the energy of the FMOs. Theoretical calculations on similar pyrazole derivatives have shown HOMO-LUMO energy gaps that indicate significant chemical reactivity and the potential for charge transfer within the molecule. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Phenyl-Substituted Pyrazole Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenyl-pyrazole analog 1-6.2-1.54.7
Phenyl-pyrazole analog 2-5.9-1.84.1
Phenoxy-substituted pyrazole analog-6.0-1.44.6

Note: The data in this table is representative and compiled from studies on analogous pyrazole derivatives to illustrate typical values. Actual values for this compound would require specific calculation.

Electrostatic Potential Surfaces (EPS) and Charge Distribution

Electrostatic potential surfaces (EPS) provide a visual representation of the charge distribution around a molecule, highlighting electron-rich and electron-poor regions. chemrxiv.orglibretexts.org This information is vital for understanding non-covalent interactions, which are fundamental to how a molecule interacts with other molecules, including biological targets. chemrxiv.orgnih.gov The charge distribution in pyrazole derivatives is characterized by a localization of negative charge around the nitrogen atoms of the pyrazole ring, making them potential sites for hydrogen bonding. researchgate.netnih.gov

The analysis of Mulliken atomic charges, derived from quantum chemical calculations, offers a quantitative measure of the charge at each atomic center. researchgate.net In pyrazole structures, the nitrogen atoms typically exhibit negative charges, confirming their basic character, while the hydrogen atom attached to the nitrogen is acidic. nih.gov The phenyl and phenoxymethyl substituents on the this compound molecule would further influence this charge distribution through their electronic effects.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.nettandfonline.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. chemrxiv.orgresearchgate.net Typically, red areas indicate regions of high negative potential (nucleophilic), while blue areas show regions of high positive potential (electrophilic). researchgate.net

For pyrazole derivatives, MEP maps consistently show the most negative potential located near the sp2 hybridized nitrogen atom of the pyrazole ring, confirming it as a primary site for electrophilic attack and hydrogen bond acceptance. researchgate.nettandfonline.com The regions around the aromatic rings often display a mix of potentials, with the pi-systems potentially acting as weak Lewis bases. researchgate.net The ether oxygen in the phenoxymethyl group of this compound would also be expected to be a region of negative electrostatic potential.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of a molecule are critical for its biological activity. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. A key aspect of the conformation of this molecule is the relative orientation of the phenyl and phenoxymethyl groups with respect to the central pyrazole ring.

Studies on structurally similar compounds, such as 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, have revealed that the pyrazole ring is essentially planar. nih.govresearchgate.net The dihedral angles between the pyrazole ring and the adjacent phenyl and phenoxy rings are significant. nih.govresearchgate.net In the aforementioned related compound, these angles were found to be 73.67° and 45.99°, respectively. nih.govresearchgate.net This indicates a non-coplanar arrangement, which is a common feature in such multi-ring systems due to steric hindrance. The rotational freedom around the single bonds connecting the rings and the phenoxymethyl group would lead to a complex energy landscape with multiple local minima. Understanding these preferred conformations is crucial for molecular docking studies, as the bioactive conformation may not be the lowest energy state in isolation.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govnih.gov This method is widely used in drug discovery to screen for potential inhibitors of specific biological targets. nih.gov

Ligand-Protein Interaction Profiling

Molecular docking studies on various pyrazole derivatives have shown their potential to bind to a range of protein kinases, which are important targets in cancer therapy. nih.govnih.gov These studies reveal that pyrazole derivatives can fit into the ATP-binding pocket of kinases, forming key interactions that stabilize the complex.

For a molecule like this compound, a ligand-protein interaction profile would likely involve a combination of hydrogen bonds and hydrophobic interactions. The nitrogen atoms of the pyrazole ring are capable of forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov The phenyl and phenoxymethyl groups can engage in hydrophobic and aromatic stacking (π-π) interactions with nonpolar residues. nih.govnih.gov The ether oxygen of the phenoxymethyl group could also act as a hydrogen bond acceptor. The specific interactions would, of course, depend on the topology and amino acid composition of the target protein's binding site.

Table 2: Representative Ligand-Protein Interactions for Pyrazole Derivatives from Molecular Docking Studies

Biological Target (PDB ID)Interacting ResiduesType of InteractionReference Compound
VEGFR-2 (2QU5)Cys919, Asp1046Hydrogen Bond2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole
Aurora A (2W1G)Ala213Hydrogen Bond2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole
CDK2 (2VTO)Leu83, Gln131Hydrogen Bond, Hydrophobic2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole
BRAFV600ECys532, Trp531Hydrogen Bond, π-π Stacking1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea

Note: This table presents examples of interactions observed for various pyrazole derivatives with different protein targets and is intended to be representative of the types of interactions this compound might form. nih.govnih.gov

Binding Affinity Predictions and Scoring Functions

In the computational evaluation of this compound and its analogs, binding affinity predictions and scoring functions are crucial for estimating the strength of interaction between the ligand and its target protein. These methods are instrumental in virtual screening and lead optimization to identify promising drug candidates. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, and scoring functions then estimate the binding affinity, typically in terms of binding energy (kcal/mol) or inhibition constants (Kᵢ).

Various studies on pyrazole derivatives highlight the application of these methods. For instance, in the design of inhibitors for enzymes like carbonic anhydrases (CAs) and various kinases, docking studies are routinely performed. The binding scores from these simulations provide a quantitative measure to rank different derivatives. For example, studies on pyrazole-carboxamide derivatives as hCA I and hCA II inhibitors have shown binding scores ranging from -7.6 to -9.3 kcal/mol. nih.gov Similarly, docking of pyrazole derivatives against the vascular endothelial growth factor receptor (VEGFR) has yielded binding affinity scores as low as -9.2 kcal/mol. nih.gov These scores are often correlated with experimentally determined inhibitory concentrations (IC₅₀) or Kᵢ values to validate the computational model. For example, a series of pyrazole derivatives targeting carbonic anhydrase I and II showed Kᵢ values in the nanomolar range (5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II), which were in good agreement with the calculated binding energies from MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) methods. tandfonline.com

The choice of scoring function is critical as different functions may yield different rankings. Commonly used scoring functions include those implemented in software like AutoDock, Glide, and GOLD. More rigorous methods like MM-PBSA and MM-GBSA are often used to refine the binding energy calculations obtained from initial docking, providing a more accurate estimation by considering solvent effects. tandfonline.comresearchgate.net For example, in a study on pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, MM/PBSA free energy calculations were performed to further validate the docking results. nih.gov

Table 1: Examples of Predicted Binding Affinities for Pyrazole Derivatives

Derivative Class Target Protein Computational Method Predicted Binding Affinity Reference
Pyrazole-carboxamides Carbonic Anhydrase I (hCA I) Molecular Docking -9.3 kcal/mol nih.gov
Pyrazole-carboxamides Carbonic Anhydrase II (hCA II) Molecular Docking -8.5 kcal/mol nih.gov
3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones DNA Molecular Docking -8.48 kcal/mol nih.gov
Pyrazole Derivatives Vascular Endothelial Growth Factor Receptor (VEGFR) Molecular Docking -9.2 kcal/mol nih.gov
Pyrazole Derivatives C-RAF Kinase Molecular Docking -9.7 kcal/mol nih.gov
Pyrazole Derivatives Cytochrome P450 17A1 (CYP17) Molecular Docking -10.4 kcal/mol nih.gov
3,5-diaryl-1H-pyrazole derivatives Acetylcholinesterase (AChE) MM-GBSA -151.225 kJ/mol tandfonline.com

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biological systems at an atomic level. For this compound and related compounds, MD simulations provide insights into the stability of the ligand-receptor complex over time, the conformational changes that may occur upon binding, and the key interactions that are maintained throughout the simulation. eurasianjournals.com These simulations complement the static picture provided by molecular docking. hilarispublisher.com

A typical MD simulation for a pyrazole derivative complexed with its target protein is run for a duration ranging from nanoseconds to microseconds. During the simulation, the trajectory of the atoms is calculated, allowing for the analysis of various parameters. The root-mean-square deviation (RMSD) of the protein backbone and the ligand is a key metric used to assess the stability of the system. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. researchgate.net For instance, a 100 ns MD simulation of a pyrazole derivative bound to RET kinase showed stable RMSD values for both the protein and the ligand, confirming the stability of the docked conformation. nih.gov

Another important parameter analyzed from MD simulations is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This helps to identify flexible regions of the protein and residues that are crucial for ligand interaction. researchgate.net In a study of pyrazole derivatives targeting VEGFR, MD simulations of 1000 ns were performed, and analysis of RMSD and RMSF profiles confirmed the stability of the ligand-protein complex. nih.gov These simulations can also be used to calculate binding free energies using methods like MM-PBSA, which often provide a more accurate estimation of binding affinity than docking scores alone. tandfonline.com

Table 2: Molecular Dynamics Simulation Parameters for Pyrazole Derivatives

Derivative Class Target Protein Simulation Duration Key Findings Reference
Pyrazole Series Compound RET Kinase 100 ns Stable RMSD for ligand and protein, confirming binding stability. nih.gov
Pyrazole-containing imide Hsp90α 10 ns Monitored time-dependent RMSD of backbone atoms to evaluate conformational flexibility. researchgate.net
Pyrazole Derivative (M76) VEGFR 1000 ns Stable RMSD, RMSF, and Radius of Gyration (RoG) profiles, indicating stability. nih.gov
3,5-diaryl-1H-pyrazole Acetylcholinesterase (AChE) Not Specified Confirmed docking results and satisfactory stability of the complex. tandfonline.com
Pyrazole-carboxamides Carbonic Anhydrase (hCA) I & II Not Specified Investigated the stability of ligand-receptor interactions. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole derivatives, including those structurally related to this compound, QSAR studies are valuable for predicting the activity of novel compounds and for understanding the structural features that are important for their biological function. hilarispublisher.comijsdr.org

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the biological activity (e.g., pIC₅₀). acs.org The predictive power of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). ijsdr.org

Several QSAR studies have been conducted on pyrazole derivatives for various therapeutic targets. For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors identified that adjacency and distance matrix descriptors were influential on the inhibitory activity. acs.org In another study on pyrazolone (B3327878) derivatives, QSAR models were developed to correlate molecular descriptors with antimicrobial activity. ej-chem.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by analyzing the steric and electrostatic fields around the molecules. tandfonline.com For instance, a hybrid 3D-QSAR study on pyrazole analogs as PLK1 inhibitors yielded robust models (CoMFA q² = 0.628, CoMSIA q² = 0.580) that were used to design more potent inhibitors. mdpi.com The contour maps generated from these models help to visualize the regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov

Table 3: Summary of QSAR Studies on Pyrazole Derivatives

Derivative Class Target Activity QSAR Method Key Statistical Parameters Important Descriptors/Fields Reference
Pyrazolyl-thiazolinone Antitumor 2D & 3D QSAR r² = 0.781, q² = 0.709 Steric and Electrostatic fields ijsdr.org
1H-pyrazole-1-carbothioamide EGFR Kinase Inhibition 2D-QSAR (MLR, PLS) r² up to 0.88, q² up to 0.81 Adjacency and distance matrix descriptors acs.org
Pyrazole Derivatives RET Kinase Inhibition 3D-QSAR q² = 0.643, r² = 0.941 Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields nih.gov
3,5-diaryl-1H-pyrazole Acetylcholinesterase Inhibition 3D-QSAR (CoMSIA) q² = 0.65, r² = 0.980 Steric and Electrostatic fields tandfonline.com
Pyrazole Analogs PLK1 Inhibition Hybrid 3D-QSAR (CoMFA) q² = 0.628, r² = 0.905 Steric and Electrostatic fields mdpi.com

Potential Applications of 5 Phenoxymethyl 3 Phenyl 1h Pyrazole Beyond Therapeutic Development

Agrochemistry: Herbicidal and Fungicidal Potential

The pyrazole (B372694) scaffold is a key component in a variety of commercial pesticides, including herbicides and fungicides. The structural arrangement of substituents on the pyrazole ring plays a crucial role in determining the type and extent of biological activity.

Herbicidal Activity: Research into phenylpyrazole derivatives has revealed significant herbicidal properties. For instance, a series of 5-arylmethoxy phenylpyrazoles demonstrated excellent herbicidal activity against broadleaf weeds like Abutilon theophrasti and Amaranthus retroflexus in both pre- and post-emergence treatments at an application rate of 1500 g/ha. Notably, some derivatives within this class showed high inhibitory effects at much lower rates, with compound 7i (4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-trifluoromethyl)-1H-pyrazole) achieving 95% inhibition of Abutilon theophrasti at just 9.375 g/ha. Similarly, studies on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles found that the substituent at the 5-position of the pyrazole ring was critical for herbicidal activity. Given that 5-(phenoxymethyl)-3-phenyl-1H-pyrazole features a phenoxy-based substituent at the 5-position, it shares a key structural feature with these active herbicidal compounds, suggesting it could be a candidate for development as a novel herbicide.

Fungicidal Activity: The pyrazole core is also prevalent in fungicidal compounds. A study on novel pyrazole derivatives containing a 5-phenyl-2-furan moiety revealed significant fungicidal activity against a range of plant pathogens. One compound from this series, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8 ), was particularly effective against P. infestans. Other research has shown that pyrazole derivatives containing a p-trifluoromethyl-phenyl moiety exhibit high activity against various fungi, including B. cinerea and R. solani. The structural similarity of this compound to known fungicidal pyrazoles suggests its potential for development in crop protection.

Table 1: Examples of Agrochemical Activity in Structurally Related Pyrazole Derivatives

Compound Class/Name Target Organism Observed Activity Reference
5-Arylmethoxy phenylpyrazoles Abutilon theophrasti, Amaranthus retroflexus Excellent pre- and post-emergence herbicidal activity.
5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles Digitaria sanguinalis L. Excellent post-emergence herbicidal effect at 750 g a.i. ha−1.
Pyrazole derivatives containing 5-phenyl-2-furan P. infestans and other fungi Significant in vitro and in vivo fungicidal activity.

Material Science: Fluorescent Probes and Dyes

Pyrazole derivatives have garnered significant attention in material science due to their remarkable fluorescent properties. These compounds often exhibit high quantum yields, good photostability, and tunable emission spectra, making them attractive for various applications, including as fluorescent dyes and probes.

The fluorescence of pyrazole-based molecules is typically associated with their substituents or fused ring systems. The synthetic versatility of the pyrazole ring allows for the straightforward introduction of various chromophoric and fluorophoric groups, enabling the fine-tuning of their optical properties. For example, pyrazolylpyrenes, which conjugate pyrene (B120774) and pyrazole cores, exhibit bright fluorescence. Other derivatives have been developed as electroluminescent materials, with one 1,3-diphenyl-5-pyrenyl-pyrazoline derivative (DPP) showing blue electroluminescence reaching 2400 cd m⁻² at a drive voltage of 18 V.

Given that this compound contains two phenyl rings, which are known chromophores, it is plausible that this compound could exhibit interesting photoluminescent properties. Further derivatization, such as introducing electron-donating or withdrawing groups to the phenyl or phenoxy rings, could modulate its absorption and emission spectra, potentially leading to the development of novel dyes or components for organic light-emitting diodes (OLEDs).

Table 2: Photophysical Properties of Selected Pyrazole Derivatives

Pyrazole Derivative Type Key Feature/Application Emission Wavelength (λem) / Quantum Yield (ΦF) Reference
1,3,5-Trisubstituted Pyrazoles Highly fluorescent dyes Typically high quantum yields
1,3-Diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole (DPP) Electroluminescent material 470 nm (thin film state)
Fused Pyrazole (78) Fluorescent probe for fluoride (B91410) ions 476 nm (shifts to 492 nm with F⁻), ΦF = 38% (increases to 64%)

Chemical Probes for Biological Research

The favorable electronic properties and biocompatibility of N-heteroaromatic scaffolds make them ideal for developing chemical probes for biological research. Pyrazole derivatives, in particular, are prominent in the design of probes for bioimaging and biosensing applications. Their structures can be readily modified to create high selectivity for specific analytes, such as metal ions or biologically relevant molecules.

Key attributes of pyrazole-based probes include good membrane permeability and the ability to function as N-donor ligands for cation detection. For instance, pyrazole-based fluorescent probes have been designed for the highly sensitive and selective detection of various analytes:

Metal Ions: Probes have been developed to detect ions such as Ga³⁺, with some showing a "turn-on" fluorescence response and low limits of detection.

Thiols: A pyrazoline-based probe was synthesized to selectively detect thiols, like cysteine, in biological samples with a distinct blue emission at 474 nm.

The this compound structure contains nitrogen atoms capable of chelation and aromatic rings that can be functionalized. This suggests its potential as a scaffold for new chemical probes. By incorporating specific recognition moieties or environmentally sensitive fluorophores, derivatives of this compound could be developed for real-time imaging of cellular processes or the detection of specific biomarkers.

Catalysis and Organic Transformations

In the realm of synthetic chemistry, pyrazoles have emerged as versatile ligands in homogeneous catalysis. The pyrazole ring can coordinate to a metal center in various modes, and the presence of the N-H proton (in N-unsubstituted pyrazoles) allows it to participate in proton-responsive catalysis and proton-coupled electron transfer (PCET) processes.

Pyrazole-derived ligands have been successfully employed in a range of catalytic transformations:

Polymerization: Titanium complexes with pyrazole ligands have been shown to enhance the catalytic activity for the ring-opening polymerization of L-lactide.

Transfer Hydrogenation: Manganese catalysts coordinated with pyrazole ligands have proven to be efficient for the transfer hydrogenation of a wide array of functional groups.

The compound this compound, being an N-unsubstituted pyrazole, possesses the key structural features of a protic pyrazole ligand. Its nitrogen atoms can act as donors to coordinate with a transition metal, while the N-H group could function as a proton shuttle or an acidic site to activate substrates. This dual functionality makes it a promising candidate for the development of novel catalysts for various organic transformations.

Future Perspectives and Emerging Research Directions for 5 Phenoxymethyl 3 Phenyl 1h Pyrazole

Development of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the quest for more efficient, cost-effective, and environmentally friendly methods continues. researchgate.netijcrt.org Future research will likely focus on refining existing synthetic routes and developing novel ones for 5-(phenoxymethyl)-3-phenyl-1H-pyrazole and its derivatives.

Key areas of development include:

One-Pot Reactions: Multi-component, one-pot synthesis strategies are gaining traction for their efficiency and reduced waste. researchgate.net Applying these methods, where multiple reaction steps are carried out in a single vessel, could streamline the production of complex pyrazole derivatives.

Green Chemistry Approaches: The use of greener solvents, solvent-less reaction conditions, and recyclable catalysts is a major trend. ijcrt.org Methodologies like using water as a solvent or employing solid-phase catalysts can significantly reduce the environmental footprint of pyrazole synthesis. researchgate.net

Advanced Catalysis: The exploration of novel catalytic systems, such as copper triflate or nanocatalysts, can lead to higher yields and better regioselectivity in pyrazole ring formation. researchgate.net Research into photocatalysis and electrocatalysis may also open new synthetic pathways.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability compared to traditional batch processes. This technology is particularly suitable for optimizing the synthesis of pharmaceutical intermediates.

Functional Group Interconversion: Research into selective and efficient methods for modifying the core structure of this compound is crucial. This includes developing robust protocols for C-acylation, amination, and other functionalizations that allow for the creation of diverse chemical libraries for screening. rsc.org

Synthetic ApproachDescriptionPotential Advantages for Pyrazole Synthesis
One-Pot Synthesis Multiple reaction steps are performed in a single reactor without isolating intermediates. researchgate.netIncreased efficiency, reduced solvent waste, and shorter reaction times. researchgate.net
Green Catalysis Utilizes environmentally benign catalysts, such as biocatalysts or metal-free catalysts, and green reaction media like water. ijcrt.orgReduced toxicity, lower environmental impact, and potential for catalyst recycling.
Microwave-Assisted Synthesis Employs microwave irradiation to heat reactions, often leading to dramatically reduced reaction times.Rapid and efficient heating, higher yields, and improved purity of products.
Flow Chemistry Reactions are carried out in a continuously flowing stream rather than in a batch.Enhanced safety, scalability, and precise control over reaction conditions.

Exploration of Undiscovered Biological Mechanisms

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netnih.govnih.gov However, the precise mechanisms of action for many of these compounds, including this compound, are not fully elucidated. Future research will delve deeper into the molecular targets and signaling pathways modulated by this class of compounds.

Emerging areas of investigation include:

Target Deconvolution: Identifying the specific cellular proteins that interact with this compound is a primary goal. Techniques such as affinity chromatography, chemical proteomics, and genetic screening can uncover novel binding partners.

Pathway Analysis: Once targets are identified, understanding their role in broader signaling pathways is essential. This involves studying the downstream effects of compound binding on cellular processes like apoptosis, cell cycle regulation, and immune response. nih.gov

Polypharmacology: Many drugs interact with multiple targets, a concept known as polypharmacology. Investigating the multi-target profile of pyrazole derivatives could explain their diverse biological effects and open possibilities for treating complex diseases. nih.gov It is noteworthy that many pyrazole derivatives have demonstrated multiple mechanisms of anticancer action by interacting with various targets including tubulin, EGFR, CDK, BTK, and DNA. nih.gov

Known Biological Activity of Pyrazole CorePotential for Exploration with this compoundKey Research Questions
Anticancer nih.govmdpi.comInvestigation against a wider range of cancer cell lines and tumor types.Which specific kinases or signaling pathways are inhibited? Does it induce apoptosis or cell cycle arrest? nih.govrsc.org
Anti-inflammatory nih.govExploring effects on chronic inflammatory conditions and autoimmune diseases.Does it inhibit key inflammatory enzymes like COX or LOX? Does it modulate cytokine production?
Antimicrobial researchgate.netresearchgate.netTesting against drug-resistant bacterial and fungal strains.What is the mechanism of microbial cell death? Does it inhibit essential microbial enzymes?
Enzyme Inhibition rsc.orgtandfonline.comScreening against a broad panel of enzymes implicated in various diseases.Can it be a selective inhibitor for targets like carbonic anhydrase, protein kinases, or proteases? rsc.orgtandfonline.com

Advanced Computational Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient way to design and screen novel compounds. eurasianjournals.com For this compound, computational approaches can accelerate the discovery of derivatives with enhanced potency and optimized pharmacokinetic properties.

Future computational efforts will likely involve:

Structure-Based Virtual Screening: Using the three-dimensional structures of known biological targets, millions of virtual compounds can be docked into the active site to predict binding affinity. This approach can rapidly identify promising derivatives of the this compound scaffold for synthesis and testing. nih.govnih.gov

Ligand-Based Design: When a target's structure is unknown, models can be built based on the properties of known active molecules. Techniques like quantitative structure-activity relationship (QSAR) modeling can predict the activity of new derivatives. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a compound when bound to its target protein, helping to validate binding modes and predict the stability of the complex over time. rsc.orgeurasianjournals.com

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. rsc.org These models can help prioritize derivatives with favorable drug-like properties and reduce late-stage failures.

Computational TechniqueApplication in Pyrazole ResearchExpected Outcome
Molecular Docking Predicting the binding mode and affinity of pyrazole derivatives to biological targets. tandfonline.comresearchgate.netIdentification of lead compounds with high predicted potency.
QSAR Modeling Establishing a mathematical relationship between chemical structure and biological activity. nih.govGuiding the design of new derivatives with enhanced activity.
Molecular Dynamics Simulating the movement and interaction of the pyrazole-target complex over time. rsc.orgeurasianjournals.comAssessing the stability of the binding interaction and identifying key residues.
Virtual Screening Computationally screening large libraries of compounds against a specific target. nih.govnih.govRapid identification of novel hit compounds from vast chemical spaces.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to identify patterns that are not apparent to human researchers. nih.gov The integration of these technologies into pyrazole research holds immense promise.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, solubility, toxicity, and other properties of novel pyrazole derivatives with high accuracy. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially creating novel pyrazole-based scaffolds that have not been previously synthesized.

Reaction Prediction: AI can predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic routes and troubleshoot failed experiments. newswise.com A platform combining automated experiments with AI has been developed to predict how chemicals will react, which could accelerate the design of new drugs. newswise.com

Literature Analysis: Natural Language Processing (NLP), a subset of AI, can be used to mine the vast scientific literature to extract relevant information about pyrazole chemistry and biology, identifying trends and knowledge gaps. nih.gov

Challenges and Opportunities in Pyrazole Derivative Research

Despite the significant potential, research into pyrazole derivatives faces several challenges that also present opportunities for innovation.

Challenges:

Solubility and Bioavailability: A common issue with heterocyclic compounds is poor water solubility and oral bioavailability, which can limit their therapeutic application. rroij.com

Selectivity: Achieving high selectivity for a specific biological target over others is a major hurdle in drug design to minimize off-target effects.

Synthetic Complexity: The synthesis of elaborately substituted pyrazoles can be a multi-step, low-yielding process, making it difficult to produce sufficient quantities for extensive testing. ijcrt.org

Drug Resistance: For applications in oncology and infectious diseases, the emergence of drug resistance is a constant threat that necessitates the continuous development of new agents. ijcrt.org

Opportunities:

Unexplored Chemical Space: The pyrazole scaffold offers numerous positions for substitution, meaning a vast and largely unexplored chemical space is available for designing novel derivatives with unique properties. nih.gov

High-Throughput Screening: Advances in robotic automation and screening technologies allow for the rapid testing of large libraries of pyrazole compounds against diverse biological targets.

Repurposing: Known pyrazole derivatives could be screened for new therapeutic uses, a strategy that can significantly shorten the drug development timeline.

Combination Therapies: Investigating the use of pyrazole derivatives in combination with other drugs could lead to synergistic effects and overcome resistance mechanisms.

AreaChallengeOpportunity
Pharmacokinetics Poor solubility and bioavailability of some pyrazole derivatives. rroij.comDevelopment of novel formulation strategies and pro-drug approaches to improve drug delivery.
Synthesis Complex and inefficient synthetic routes for some analogs. ijcrt.orgInnovation in synthetic methodologies, such as flow chemistry and green chemistry, to improve efficiency and yield. ijcrt.org
Biology Achieving high target selectivity to minimize side effects.Designing highly selective inhibitors through structure-based design and computational modeling. eurasianjournals.com
Therapeutics Emergence of drug resistance in cancer and infectious diseases. ijcrt.orgDevelopment of next-generation pyrazoles that can overcome known resistance mechanisms.

Q & A

Q. What analytical techniques are critical for detecting degradation products in stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) followed by UPLC-QTOF analysis identifies degradation pathways (e.g., hydrolysis of the phenoxymethyl group). Compare fragmentation patterns with synthetic standards .

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